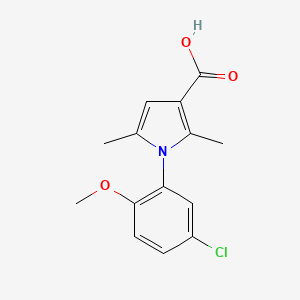

1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-8-6-11(14(17)18)9(2)16(8)12-7-10(15)4-5-13(12)19-3/h4-7H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMXGRAFXCTDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions

-

Formation of the Pyrrole Ring:

Starting Materials: Acetylacetone and an amine (e.g., methylamine).

Reaction Conditions: Acidic or basic catalysis, often under reflux conditions.

Intermediate: 2,5-dimethylpyrrole.

Chemical Reactions Analysis

Synthetic Routes and Precursor Modifications

The synthesis of 6-amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one typically involves:

-

Nitro Reduction : A nitro-substituted precursor (e.g., 6-nitro-3-(3-hydroxyphenyl)quinazolin-4(3H)-one) undergoes catalytic hydrogenation using Pd/C in acetic acid to yield the 6-amino derivative (40–95% yield) .

-

Cyclocondensation : Anthranilic acid derivatives react with 3-hydroxyphenyl isothiocyanate in ethanol under basic conditions (e.g., triethylamine) to form the quinazolinone core .

Table 1: Key Synthetic Methods

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro reduction | Pd/C, H₂, acetic acid, 40°C | 95 | |

| Cyclocondensation | EtOH, triethylamine, reflux | 67–97 | |

| Alkylation (position 2) | K₂CO₃, acetone, ethyl bromoacetate | 48–97 |

a. Amino Group Reactivity

The 6-amino group participates in:

-

Acylation : Reacts with acetic anhydride in pyridine to form 6-acetamido derivatives (83% yield) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., 4-fluorobenzaldehyde) in acetic acid under reflux to yield styryl-linked derivatives (40% yield) .

b. Phenolic Hydroxyl Reactivity

The 3-hydroxyphenyl group undergoes:

-

Etherification : Reacts with alkyl halides (e.g., ethyl bromoacetate) in acetone with K₂CO₃ to form ether-linked derivatives (48–97% yield) .

-

Oxidative Coupling : Forms dimeric structures under H₂O₂-mediated conditions, though yields are moderate (50–65%) .

Table 2: Functional Group Reactions

Scientific Research Applications

Antioxidant Activity

Research has shown that derivatives of pyrrole compounds exhibit significant antioxidant properties. A study demonstrated that certain derivatives synthesized from related pyrrole compounds displayed antioxidant activities greater than that of ascorbic acid (vitamin C) when tested using the DPPH radical scavenging method . This suggests potential applications in developing antioxidant agents for health supplements or pharmaceuticals.

Case Study: Antioxidant Screening

A series of synthesized pyrrole derivatives were evaluated for their antioxidant capabilities using both DPPH radical scavenging and reducing power assays. The results indicated that compounds with specific substituents on the benzene ring exhibited enhanced antioxidant effects, making them promising candidates for further development in health-related applications .

Antimicrobial Properties

Pyrrole derivatives have also been investigated for their antimicrobial activities. The introduction of various substituents has been shown to enhance antibacterial and antifungal properties. A study on novel pyrrole chalcone derivatives reported significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Data Table: Antimicrobial Activity

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Compound A | 15 | Antibacterial |

| Compound B | 18 | Antifungal |

| Compound C | 20 | Antibacterial |

This table summarizes the effectiveness of various synthesized compounds against bacterial pathogens, indicating that modifications to the pyrrole structure can lead to improved antimicrobial efficacy .

Pharmaceutical Applications

Due to its structural characteristics, 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is being explored for potential use in drug development. The compound's ability to act on multiple biological pathways makes it a candidate for treating various diseases, including cancer and inflammatory conditions.

Case Study: Drug Development Potential

In a recent investigation, researchers synthesized several analogs of this compound and assessed their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a pathway for developing targeted cancer therapies .

Synthesis and Modification

The synthesis of this compound involves various chemical reactions, including cyclization and functional group modifications. These processes allow for the fine-tuning of the compound's properties to enhance its biological activity.

Synthesis Overview

The synthesis typically involves:

- Cyclization reactions to form the pyrrole ring.

- Substitution reactions to introduce functional groups.

- Purification processes to isolate the desired compound.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid

- Molecular Formula: C₁₃H₁₂ClNO₂

- Molecular Weight : 249.7 g/mol

- Key Differences: The chloro substituent is at the 4-position of the phenyl ring instead of the 5-position. This analog is used in drug discovery and has a PubChem CID of 2739317 .

1-(4-Fluorophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid

- Synthesis : Ethyl ester derivatives of this compound are synthesized via acid-catalyzed esterification, indicating similar reactivity to the target compound .

- Applications: Used as intermediates in pharmaceuticals.

1-(5-Chloro-2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

- Structural Difference : Replaces the methoxy group with a hydroxyl group and introduces a ketone at the pyrrolidine ring.

- Bioactivity : Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to the hydroxyl group’s radical scavenging capacity. This highlights the critical role of substituent polarity in antioxidant efficacy .

Substituent Variations on the Pyrrole Ring

1-(2-Ethoxy-2-Oxoethyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid

- Molecular Formula: C₁₂H₁₅NO₄

- Key Feature : An ethoxy-oxoethyl group replaces the aryl substituent.

- Applications : Functions as a drug impurity reference standard, emphasizing the importance of carboxylic acid derivatives in quality control .

1-(3-Methoxyphenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid

Functional Group Modifications

Ester Derivatives

- Example : Ethyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.

- Synthesis : Prepared via p-toluenesulfonic acid-catalyzed esterification of the parent carboxylic acid .

- Properties : Increased lipophilicity compared to the carboxylic acid form, enhancing membrane permeability but reducing solubility in aqueous media .

Comparative Data Table

Key Research Findings

Antioxidant Activity : Hydroxyl-substituted analogs (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) outperform methoxy-substituted derivatives in radical scavenging, emphasizing the role of polar groups in redox chemistry .

Positional Isomerism : Chloro substituents at the 4- vs. 5-position on the phenyl ring lead to differences in electronic distribution, impacting interactions with biological targets like enzymes or receptors .

Synthetic Flexibility : The carboxylic acid group enables derivatization into esters or amides, broadening applications in medicinal chemistry .

Challenges and Opportunities

- Discontinuation Issues : The target compound and analogs like 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are listed as discontinued by suppliers, suggesting scalability or stability challenges .

- Bioactivity Gaps: Limited data on the target compound’s biological activity compared to hydroxyphenyl or fluorophenyl analogs highlights a need for targeted pharmacological studies.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, with the CAS number 749219-31-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, mechanism of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C14H14ClNO3

- Molecular Weight : 279.71886 g/mol

- Structure : The compound features a pyrrole ring substituted with a chloro and methoxy phenyl group, contributing to its biological activity.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-2 | 3.25 | Induction of apoptosis |

| P815 | 17.82 | Cell cycle arrest |

| MCF7 | 12.50 | Apoptosis and necrosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cell lines .

The biological activity of this compound appears to be linked to its ability to induce apoptosis in cancer cells. Studies suggest that it may affect multiple pathways involved in cell survival and proliferation:

- Apoptotic Pathways : The compound has been shown to activate caspases, leading to programmed cell death.

- Cell Cycle Regulation : It may cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

-

Study on Hepatocellular Carcinoma :

- Researchers administered varying doses of the compound to HepG2 cells and observed significant reductions in cell viability.

- Results indicated that the compound triggered both intrinsic and extrinsic apoptotic pathways.

-

Breast Cancer Model :

- In a study involving MCF7 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers.

- Flow cytometry analysis revealed increased annexin V staining, confirming apoptotic cell death.

Comparative Analysis

To further understand the efficacy of this compound compared to other compounds, a comparative analysis was conducted with similar pyrrole derivatives.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 1-(5-Chloro-2-methoxyphenyl)-... | 3.25 | Hep-2 |

| Compound X (similar structure) | 10.00 | HepG2 |

| Compound Y (different structure) | 15.00 | MCF7 |

This table illustrates that this compound exhibits superior cytotoxicity compared to some related compounds .

Q & A

Q. Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve yield.

- Monitor intermediates by TLC or LC-MS to identify incomplete reactions.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) .

Advanced: How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity data for this compound?

Answer :

Contradictions may arise from:

- Solvent effects : Computational models often neglect solvation. Validate using molecular dynamics simulations with explicit solvent models .

- Protein flexibility : Use ensemble docking instead of rigid receptor models .

- Experimental validation : Perform dose-response assays (e.g., IC₅₀ measurements) and compare with binding affinity data from surface plasmon resonance (SPR) .

Case Study :

If the compound shows poor activity despite strong docking scores, assess:

- Membrane permeability via Caco-2 cell assays.

- Metabolic stability in liver microsomes .

Basic: What spectroscopic techniques are essential for structural confirmation?

Q. Answer :

Q. Answer :

- Systematic substitution : Modify substituents at positions 2 (methyl) and 5 (chloro-methoxy phenyl) to assess steric/electronic effects .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carboxylic acid) and hydrophobic pockets .

- In vitro testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Example Modification :

Replace the 5-chloro group with a trifluoromethyl (-CF₃) to enhance lipophilicity and metabolic stability .

Basic: What strategies mitigate solubility limitations in aqueous buffers for in vitro assays?

Q. Answer :

- Co-solvents : Use ≤1% DMSO or β-cyclodextrin inclusion complexes .

- pH adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH >7) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Q. Answer :

- LC-MS/MS metabolite profiling : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites .

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in rodents .

- CYP enzyme inhibition assays : Identify major cytochrome P450 isoforms involved .

Basic: What crystallization methods yield high-quality single crystals for X-ray diffraction?

Q. Answer :

- Slow evaporation : Dissolve in acetone/hexane (1:3) and evaporate at 4°C .

- Vapor diffusion : Use diethyl ether as an anti-solvent in DMSO solutions .

- Critical parameters : Maintain pH 6–7 to prevent carboxylic acid protonation .

Advanced: How can contradictory cytotoxicity data between cell lines be rationalized?

Q. Answer :

- Cell-specific factors : Assess expression levels of target proteins (e.g., via Western blot) .

- Microenvironment differences : Compare 2D vs. 3D culture models (e.g., spheroids) .

- Redox status : Measure intracellular glutathione levels, which may inactivate electrophilic compounds .

Basic: What in silico tools predict physicochemical properties relevant to drug discovery?

Q. Answer :

- LogP : Use MarvinSketch or ACD/Labs for partition coefficient estimation .

- pKa : SPARC calculator predicts carboxylic acid deprotonation (pKa ~3.5) .

- Bioavailability : SwissADME assesses Lipinski rule compliance .

Advanced: What mechanistic studies are required to confirm target engagement in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.